TFA-aha-dU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves the following steps:
Starting Material: The synthesis begins with deoxyuridine, a naturally occurring nucleoside.
Trifluoroacetylation: The hydroxyl group at the alpha position of deoxyuridine is protected using a trifluoroacetyl group. This step is usually carried out using trifluoroacetic anhydride in the presence of a base such as pyridine.
Hydroxylation: The protected deoxyuridine undergoes hydroxylation at the alpha position to introduce the alpha-hydroxy group. This step can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of deoxyuridine are processed in batch reactors.
Continuous Flow Chemistry: Continuous flow reactors are employed to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
TFA-aha-dU undergoes various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to form an alpha-keto group.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major product is alpha-keto-deoxyuridine.
Reduction: The major product is alpha-hydroxy-deoxyuridine.
Substitution: The major products depend on the substituent introduced, such as methoxy-deoxyuridine or tert-butoxy-deoxyuridine.
Applications De Recherche Scientifique
TFA-aha-dU has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.
Anticancer Research: It is investigated for its ability to interfere with DNA synthesis in cancer cells, leading to apoptosis.
Molecular Biology: It is used as a tool to study DNA-protein interactions and DNA repair mechanisms.
Chemical Biology: It serves as a probe to investigate the effects of trifluoroacetylation on nucleoside function and stability.
Mécanisme D'action
The mechanism of action of TFA-aha-dU involves its incorporation into DNA during replication. The trifluoroacetyl group interferes with the normal base-pairing and hydrogen bonding, leading to errors in DNA synthesis. This results in the inhibition of DNA replication and ultimately causes cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorothymidine (TFT): Another trifluoroacetylated nucleoside analog used in antiviral and anticancer research.
5-Fluorouracil (5-FU): A fluorinated pyrimidine analog used in cancer chemotherapy.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
TFA-aha-dU is unique due to the presence of both a trifluoroacetyl group and an alpha-hydroxy group, which confer distinct chemical and biological properties. Unlike other nucleoside analogs, this compound has a dual mechanism of action involving both base-pairing interference and potential oxidative stress induction.
Propriétés
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRZKBUOFUSRQ-JHCHYBNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.